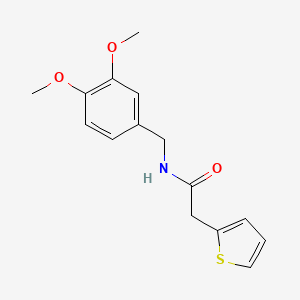

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

Description

N-(3,4-Dimethoxybenzyl)-2-(2-thienyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the acetamide backbone and a 2-thienyl (thiophene) substituent at the α-carbon. The compound’s structure combines methoxy aromatic groups with a heterocyclic thienyl moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNETJOZOQLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330665 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878227-19-1 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

Acetamide Formation: The benzyl intermediate is then reacted with 2-thiopheneacetic acid under amide formation conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)ethylamine.

Substitution: Formation of halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and thienyl ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Methoxy-Substituted Analogs

N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()

- Structure : Features three methoxy groups (on both aromatic rings) and a dimethoxyethyl chain.

- Synthetic Efficiency : Achieved 77% yield via amide acetal synthesis, indicating robust synthetic accessibility compared to simpler acetamides.

- Biological Relevance : The high methoxy content may enhance lipophilicity and membrane permeability, though specific activity data are unavailable .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () Structure: Combines a 3,4-dimethoxyphenethyl group with a sulfonamide-phenoxy moiety. The sulfonamide group may enhance target specificity compared to the thienyl group in the parent compound .

Halogenated and Fluorinated Derivatives

N-(3,4-Dimethoxybenzyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide () Structure: Incorporates a trifluoromethyl group and a 4-hydroxyphenethyl chain. The hydroxyl group introduces hydrogen-bonding capacity, which may affect solubility and receptor interactions .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Substitutes the thienyl group with a dichlorophenyl ring and a thiazole moiety.

- Crystal Packing : The dichlorophenyl and thiazole rings form a twisted conformation (61.8° dihedral angle), influencing solid-state stability. N–H⋯N hydrogen bonds create inversion dimers, which may correlate with enhanced crystallinity and shelf life .

Heterocyclic Modifications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () Structure: Replaces the thienyl group with a benzothiazole-sulfanyl unit.

N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide () Structure: Features a nitro group and a benzothiazine ring.

Comparative Analysis of Key Properties

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide is an organic compound notable for its potential biological activities. It features a benzyl group with methoxy substitutions and an acetamide linked to a thienyl ring. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible applications in treating diseases such as cancer and infections.

Chemical Structure and Properties

- Molecular Formula : C13H15NO3S

- CAS Number : 878227-19-1

- Solubility : Approximately 42.6 µg/mL at pH 7.4.

The unique structure of this compound allows it to engage in various chemical interactions, which can influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific cancer cell proliferation pathways.

In Vitro Studies

In vitro assessments have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

- Breast Cancer Cell Lines : Demonstrated significant inhibition rates.

- Colon Cancer Cell Lines : Showed moderate activity against colon cancer cells.

The exact IC50 values for these activities are still under investigation but preliminary results suggest a potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The compound's efficacy against various bacterial strains indicates its potential as a therapeutic agent in treating infections.

Case Studies

- Study on Bacterial Inhibition : A study evaluated the antimicrobial effects of this compound against common pathogens and found it exhibited notable activity, suggesting its potential use in antibiotic formulations.

- Comparative Analysis : When compared with similar compounds, this compound showed superior antimicrobial effects, particularly against Gram-positive bacteria.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer and antimicrobial |

| N-(3,4-dimethoxybenzyl)-2-(2-furyl)acetamide | Structure | Moderate anticancer activity |

| N-(3,4-dimethoxybenzyl)-2-phenylacetamide | Structure | Lower antimicrobial activity |

This table illustrates how the presence of different substituents affects the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.